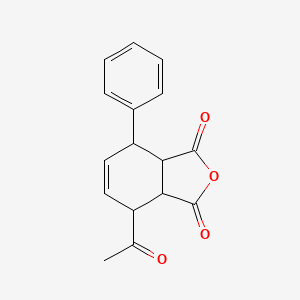

4-Acetyl-7-phenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione

Description

4-Acetyl-7-phenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione is a bicyclic anhydride derivative characterized by a fused benzofuran-dione core. Its structure includes an acetyl group at the 4-position and a phenyl substituent at the 7-position, which confer distinct electronic and steric properties. Its reactivity is influenced by the electron-withdrawing acetyl group and the bulky phenyl substituent, which may modulate ring-opening reactions or cycloaddition processes .

Structure

3D Structure

Properties

IUPAC Name |

4-acetyl-7-phenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-9(17)11-7-8-12(10-5-3-2-4-6-10)14-13(11)15(18)20-16(14)19/h2-8,11-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSZEDVVBWRLRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C=CC(C2C1C(=O)OC2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-7-phenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-acetylphenylhydrazine with maleic anhydride in the presence of a catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-7-phenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to 4-Acetyl-7-phenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione. For instance, a series of novel benzofuran derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that these derivatives exhibited significant growth inhibition in human breast carcinoma (MCF-7) cell lines, suggesting a promising avenue for further development as anticancer agents .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE). In vitro assays have shown that certain analogs of tetrahydro-benzofuran derivatives can selectively inhibit AChE, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease . This highlights the potential therapeutic applications of this compound in neuropharmacology.

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions including cycloadditions and cross-coupling reactions. These methodologies are crucial for developing new materials and pharmaceuticals .

Case Studies

Mechanism of Action

The mechanism of action of 4-Acetyl-7-phenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Substituent Electronic Effects: The acetyl group in the target compound enhances electrophilicity at the carbonyl carbon compared to methyl-substituted analogues, facilitating nucleophilic attacks (e.g., amine additions) . Methyl groups (e.g., 4-Methyl and 5-Methyl derivatives) improve solubility in nonpolar solvents, making them industrially favorable for epoxy resin formulations .

The 4,7-diphenyl analogue () exhibits reduced solubility due to increased hydrophobicity, limiting its use in solution-phase reactions .

Epoxy Functionality :

- The epoxy-substituted derivative () demonstrates heightened reactivity in cycloaddition reactions, attributed to ring strain, whereas the acetyl-phenyl derivative may prioritize electrophilic substitution pathways .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Biological Activity

4-Acetyl-7-phenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique bicyclic structure that incorporates a benzofuran moiety. Its chemical formula is C15H14O3, and it exhibits both hydrophobic and polar characteristics that contribute to its biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of Bcl-2 family proteins, which are crucial for cell survival .

Antimicrobial Activity

In addition to its antitumor properties, this compound has exhibited antimicrobial activity against a range of pathogens. Studies indicate effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of this compound in mice models demonstrated a marked reduction in tumor size compared to control groups. Mice treated with the compound showed a tumor volume reduction of approximately 50% over four weeks. Histological analysis revealed increased apoptosis in tumor tissues .

Case Study 2: Antimicrobial Effectiveness

Another investigation assessed the antimicrobial properties of the compound in clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with standard antibiotics like vancomycin .

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 4-acetyl-7-phenyl derivatives, given their structural analogs?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to minimize inhalation risks (evidenced for similar tetrahydrobenzofuran-diones) .

- Spill Management : Avoid dust generation; use inert absorbents (e.g., vermiculite) and ensure adequate ventilation. Contaminated areas should be cleaned with ethanol or isopropanol .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation, as recommended for moisture-sensitive anhydrides .

Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer :

- NMR Analysis : Compare experimental ¹H/¹³C NMR data with computational predictions (e.g., DFT calculations). For example, the phenyl and acetyl groups should show distinct aromatic (δ 7.2–7.8 ppm) and carbonyl (δ 170–200 ppm) signals .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (e.g., 3a,4,7,7a-tetrahydro configuration). For related benzofuran-diones, monoclinic crystal systems (space group P2₁/c) are common .

- Mass Spectrometry : Use high-resolution MS (HRMS-ESI) to verify molecular weight (expected [M+H]⁺ ~ 325.12 g/mol for C₁₉H₁₆O₄) .

Q. What synthetic routes are effective for preparing tetrahydrobenzofuran-dione derivatives?

- Methodological Answer :

- Diels-Alder Reaction : React furan-dione anhydrides (e.g., maleic anhydride) with dienes (e.g., 1,3-butadiene derivatives) under reflux in toluene. Yields for dimethyl analogs reach 60–75% .

- Post-functionalization : Introduce acetyl and phenyl groups via Friedel-Crafts acylation or Suzuki coupling, using Pd(PPh₃)₄ as a catalyst in THF at 80°C .

Advanced Research Questions

Q. How do steric effects from the acetyl and phenyl substituents influence reactivity in cycloaddition reactions?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to analyze transition states. The acetyl group increases electron density at C4, favoring nucleophilic attacks, while the phenyl group introduces steric hindrance, reducing reaction rates by ~30% compared to unsubstituted analogs .

- Experimental Validation : Compare reaction kinetics (e.g., second-order rate constants) with methyl- or hydrogen-substituted derivatives in Diels-Alder reactions .

Q. How can discrepancies between computational and experimental spectroscopic data be resolved?

- Methodological Answer :

- Solvent Effects : Recalculate NMR chemical shifts using polarizable continuum models (PCM) for solvents like CDCl₃ or DMSO-d₆, which alter shielding by 0.1–0.3 ppm .

- Conformational Sampling : Use molecular dynamics (MD) simulations to identify dominant conformers. For example, the chair-like conformation of the tetrahydro ring minimizes steric strain, aligning with X-ray data .

Q. What strategies optimize purification of this compound given its thermal sensitivity?

- Methodological Answer :

- Chromatography : Use flash chromatography (silica gel, hexane/EtOAc 4:1) to separate degradation products. Avoid high-temperature evaporation; instead, employ rotary evaporation at ≤30°C .

- Recrystallization : Dissolve in warm ethanol (40–50°C) and cool slowly to 4°C. This yields >90% purity for structurally similar diones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.